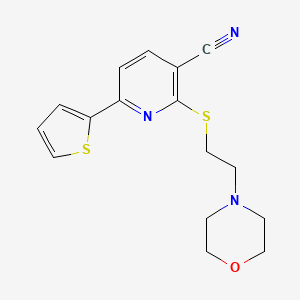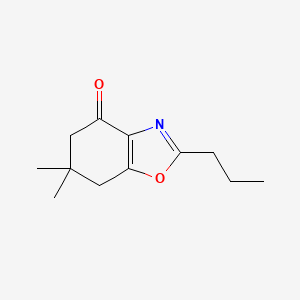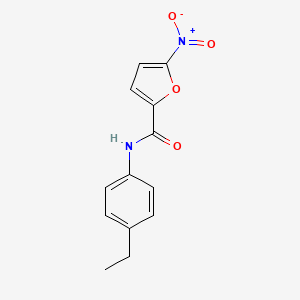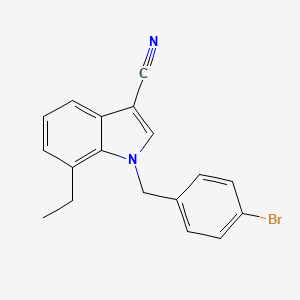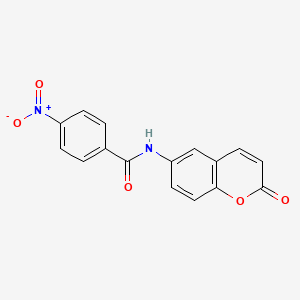![molecular formula C21H27IN4O B5890888 N'-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-IODO-2-METHYLANILINO)PROPANOHYDRAZIDE](/img/structure/B5890888.png)
N'-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-IODO-2-METHYLANILINO)PROPANOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-IODO-2-METHYLANILINO)PROPANOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes diethylamino, phenyl, methylidene, iodo, and anilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-IODO-2-METHYLANILINO)PROPANOHYDRAZIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-(diethylamino)benzaldehyde and 4-iodo-2-methylaniline, followed by the addition of propanohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-IODO-2-METHYLANILINO)PROPANOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the iodo group to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Deiodinated derivatives.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
N’-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-IODO-2-METHYLANILINO)PROPANOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N’-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-IODO-2-METHYLANILINO)PROPANOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s diethylamino and iodo groups play crucial roles in binding to active sites, leading to inhibition or activation of specific biochemical pathways. This interaction can result in various biological effects, including modulation of cell signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
N’-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-METHYLANILINO)PROPANOHYDRAZIDE: Similar structure but lacks the iodo group, resulting in different reactivity and biological activity.
N’-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-CHLORO-2-METHYLANILINO)PROPANOHYDRAZIDE: Contains a chloro group instead of an iodo group, leading to variations in chemical and biological properties.
Uniqueness
The presence of the iodo group in N’-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-IODO-2-METHYLANILINO)PROPANOHYDRAZIDE makes it unique compared to its analogs. This group enhances its reactivity in substitution reactions and may contribute to its distinct biological activities .
Properties
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(4-iodo-2-methylanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27IN4O/c1-5-26(6-2)19-10-7-17(8-11-19)14-23-25-21(27)16(4)24-20-12-9-18(22)13-15(20)3/h7-14,16,24H,5-6H2,1-4H3,(H,25,27)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQKJOSIBSTYNI-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C(C)NC2=C(C=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C(C)NC2=C(C=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
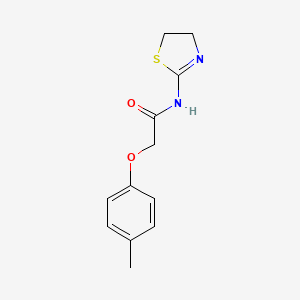
![ethyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5890816.png)
![3-(2-furyl)-N-[2-(4-morpholinyl)phenyl]acrylamide](/img/structure/B5890831.png)
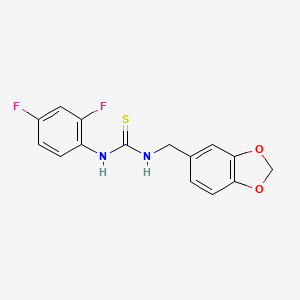
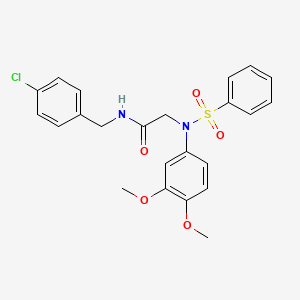
![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B5890847.png)

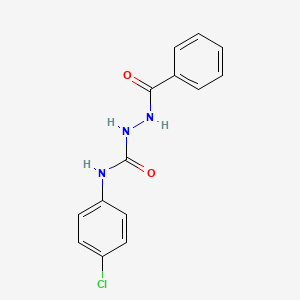
![(4-benzylpiperazin-1-yl)-[1-(2-methylpropyl)piperidin-4-yl]methanone](/img/structure/B5890861.png)
